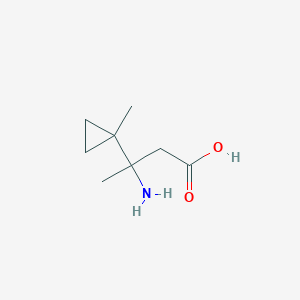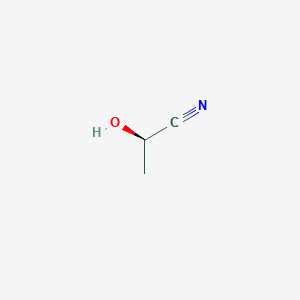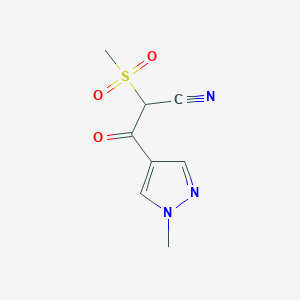
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and nitrile groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to achieve the desired product with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for cost-effectiveness, scalability, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The methanesulfonyl group can be a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazole derivatives or nitrile-containing molecules. Examples could be:
- 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 2-Methanesulfonyl-3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
Uniqueness
The uniqueness of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could lie in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H9N3O3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-5-6(4-10-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3 |
InChI Key |
SEOUTIPAFCZSOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



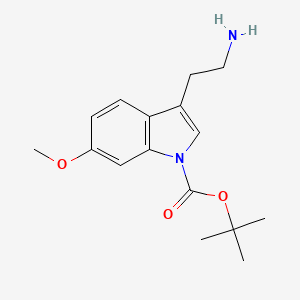


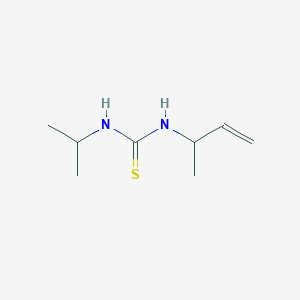
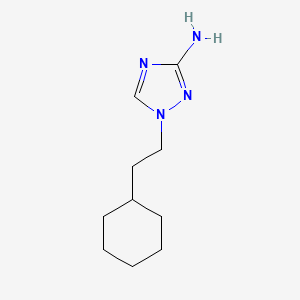


![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
![2-Ethyl-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069878.png)
